![molecular formula C17H16Cl2N4O5S B15343964 5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide CAS No. 32868-87-4](/img/structure/B15343964.png)
5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, a sulfanyl linkage, and dinitrobenzamide moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the sulfanyl linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to optimize the production process .
化学反応の分析
Types of Reactions
5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the bis(2-chloroethyl)amino groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
科学的研究の応用
5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
作用機序
The mechanism of action of 5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Similar Compounds
Chlorambucil: A well-known chemotherapeutic agent with a similar bis(2-chloroethyl)amino group.
Melphalan: Another chemotherapeutic agent with structural similarities.
Cyclophosphamide: A widely used alkylating agent in cancer treatment
Uniqueness
5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide is unique due to its combination of bis(2-chloroethyl)amino groups, sulfanyl linkage, and dinitrobenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
32868-87-4 |
|---|---|
分子式 |
C17H16Cl2N4O5S |
分子量 |
459.3 g/mol |
IUPAC名 |
5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H16Cl2N4O5S/c18-5-7-21(8-6-19)11-1-3-12(4-2-11)29-16-9-13(17(20)24)14(22(25)26)10-15(16)23(27)28/h1-4,9-10H,5-8H2,(H2,20,24) |
InChIキー |
MDIRVRHWPFMNET-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)SC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



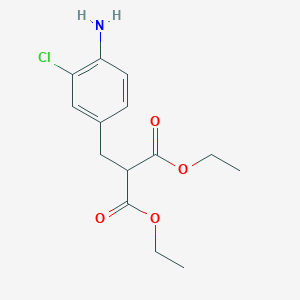


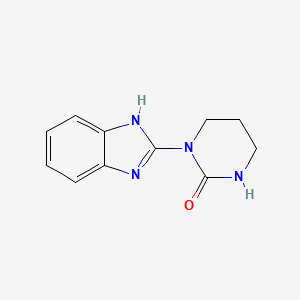

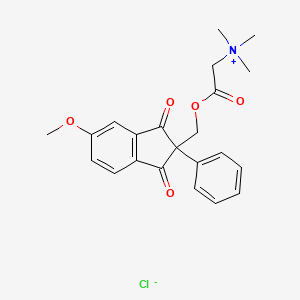
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
methanone](/img/structure/B15343943.png)
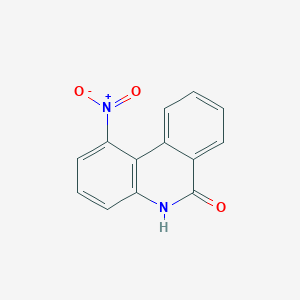
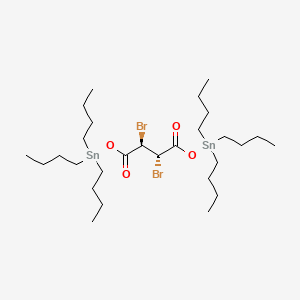

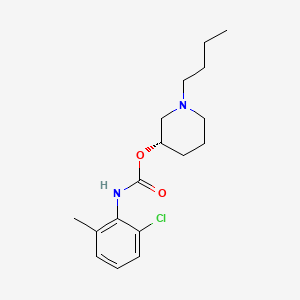
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
